

Application Notes and Protocols for (R)-Azelastine Hydrochloride Cell-Based Assays

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Compound of Interest		
Compound Name:	(R)-Azelastine Hydrochloride	
Cat. No.:	B610420	Get Quote

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Introduction

(R)-Azelastine Hydrochloride is a potent second-generation antihistamine and mast cell stabilizer. Its therapeutic effects in allergic rhinitis and conjunctivitis are attributed to its dual mechanism of action: competitive antagonism of the histamine H1 receptor and inhibition of the release of inflammatory mediators from mast cells, including histamine and leukotrienes.[1][2] [3][4] This document provides detailed protocols for key cell-based assays to characterize the pharmacological activity of (R)-Azelastine Hydrochloride.

Mechanism of Action Overview

(R)-Azelastine Hydrochloride exerts its effects through two primary pathways:

- Histamine H1 Receptor Antagonism: As a selective H1-receptor antagonist, it competitively binds to H1 receptors on target cells, preventing histamine from eliciting downstream signaling cascades that lead to allergic symptoms.[1][2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium.
 [5]
- Mast Cell Stabilization: (R)-Azelastine Hydrochloride stabilizes mast cells, thereby inhibiting their degranulation and the release of a wide array of inflammatory mediators, such



as histamine, tryptase, and leukotrienes.[1][3][6] This action is crucial in attenuating both the early and late phases of the allergic response.

 Inhibition of Leukotriene Synthesis: Evidence suggests that azelastine can inhibit the biosynthesis of leukotrienes, potent inflammatory mediators involved in allergic responses.[7]
 [8][9] Specifically, it has been shown to inhibit leukotriene C4 synthase.[7]

Data Presentation: In Vitro Potency of Azelastine

The following tables summarize the quantitative data on the in vitro activity of Azelastine from various cell-based assays.

Assay Type	Cell Line/System	Agonist/Stimul us	IC50 Value (Azelastine)	Reference
Histamine Release Inhibition	Rat Peritoneal Mast Cells	Ovalbumin + Phosphatidylseri ne	4.8 μΜ	[2]
TNF-α Release Inhibition	RBL-2H3 (Rat Basophilic Leukemia)	Antigen	25.7 μΜ	[3][10]
TNF-α Release Inhibition	RBL-2H3 (Rat Basophilic Leukemia)	Ionomycin	1.66 μΜ	[3][10]
Leukotriene Generation Inhibition	Human Neutrophils and Eosinophils	Not specified	0.9 - 1.1 μΜ	[9]
Mediator Release Inhibition	Cultured Human Mast Cells (CHMCs)	Anti-IgE	24 μM (greatest inhibition)	[1][11]



Receptor Binding Assay	Receptor	Cell Line/System	Binding Parameter (Azelastine)	Reference
Radioligand Binding	Histamine H1 Receptor	Human Lung	High Affinity (IC50 lower than other antihistamines)	[12]
Functional Antagonism	Histamine H1 Receptor	CHO cells	pKd: 9.7 (Kd ≈ 0.2 nM)	[6]

Experimental Protocols Histamine H1 Receptor Functional Assay: Intracellular Calcium Flux

This protocol describes the measurement of **(R)-Azelastine Hydrochloride**'s antagonist activity at the human histamine H1 receptor expressed in HEK293 cells.

Materials:

- HEK293 cells stably expressing the human histamine H1 receptor (e.g., GenScript, Cat. No. M00131)[13]
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Zeocin (or other selection antibiotic)
- Poly-L-lysine or Poly-L-ornithine coated 96-well black, clear-bottom plates
- Fluo-4 AM calcium indicator dye
- Pluronic F-127



- · Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- Histamine dihydrochloride (agonist)
- **(R)-Azelastine Hydrochloride** (test compound)
- FlexStation 3 or equivalent fluorescence microplate reader with fluidics module

Protocol:

- Cell Culture:
 - Culture HEK293-H1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator.
 - Seed cells onto poly-L-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution. Mix Fluo-4 AM with an equal volume of 20%
 Pluronic F-127, then dilute in assay buffer to a final concentration of 2-5 μM.
 - Wash the cell monolayer once with assay buffer.
 - Add 50 μL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
 - \circ Wash the cells three times with assay buffer to remove extracellular dye, leaving 100 μL of buffer in each well.
- Compound Addition and Measurement:
 - Prepare serial dilutions of (R)-Azelastine Hydrochloride in assay buffer.
 - Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.



- Add the desired concentrations of (R)-Azelastine Hydrochloride to the wells and incubate for 15-30 minutes.
- Program the instrument to add a concentration of histamine that elicits a submaximal response (EC80) and record the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity before and after the addition of histamine.
 - Plot the histamine response against the concentration of (R)-Azelastine Hydrochloride and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Degranulation Assay: β-Hexosaminidase Release

This assay quantifies the stabilizing effect of **(R)-Azelastine Hydrochloride** on mast cells by measuring the release of the granular enzyme β -hexosaminidase.

Materials:

- RBL-2H3 (Rat Basophilic Leukemia) cells or human mast cell line (e.g., LAD2)
- MEM or appropriate culture medium with supplements
- Anti-DNP IgE (for RBL-2H3 sensitization)
- DNP-BSA (antigen)
- · Tyrode's buffer or HEPES buffer
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate
- Citrate buffer (pH 4.5)
- Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10)



- Triton X-100
- 96-well plates
- Spectrophotometer (405 nm)

Protocol:

- Cell Seeding and Sensitization (for RBL-2H3):
 - Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
 - Add anti-DNP IgE to the culture medium at a final concentration of 0.5-1 μg/mL and incubate overnight.
- Compound Treatment and Stimulation:
 - Wash the sensitized cells twice with Tyrode's buffer.
 - Add 50 μL of Tyrode's buffer containing various concentrations of (R)-Azelastine
 Hydrochloride to the wells and incubate for 30 minutes at 37°C.
 - Stimulate degranulation by adding 50 μL of DNP-BSA (100 ng/mL) to the wells. For a
 positive control, use a calcium ionophore like A23187. For a negative control, add buffer
 only.
 - Incubate for 30-60 minutes at 37°C.
- Measurement of β-Hexosaminidase Activity:
 - Centrifuge the plate at 4°C to pellet the cells.
 - Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.
 - \circ To determine the total β-hexosaminidase content, lyse the cells in the original plate by adding 100 μL of 0.1% Triton X-100. Transfer 50 μL of the lysate to another new 96-well plate.



- \circ Add 50 μ L of PNAG substrate solution (1 mM in citrate buffer) to each well of the supernatant and lysate plates.
- Incubate for 60-90 minutes at 37°C.
- Stop the reaction by adding 150 μ L of stop solution.
- Read the absorbance at 405 nm.
- Data Analysis:
 - Calculate the percentage of β-hexosaminidase release for each condition: % Release =
 (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100
 - Plot the percentage of release against the concentration of (R)-Azelastine Hydrochloride to determine the IC50 value.

Leukotriene C4 (LTC4) Release Assay

This protocol outlines a method to assess the inhibitory effect of **(R)-Azelastine Hydrochloride** on the release of LTC4 from mast cells.

Materials:

- RBL-1 (Rat Basophilic Leukemia) cells or other suitable mast cell line
- Culture medium
- Calcium ionophore A23187
- (R)-Azelastine Hydrochloride
- Assay buffer (e.g., HBSS)
- LTC4 ELISA kit
- 96-well plates

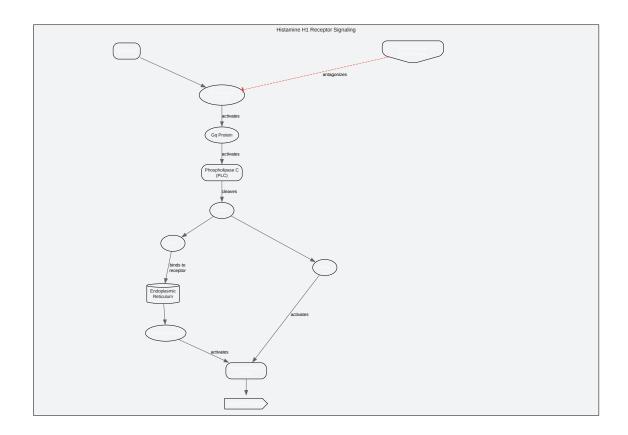
Protocol:



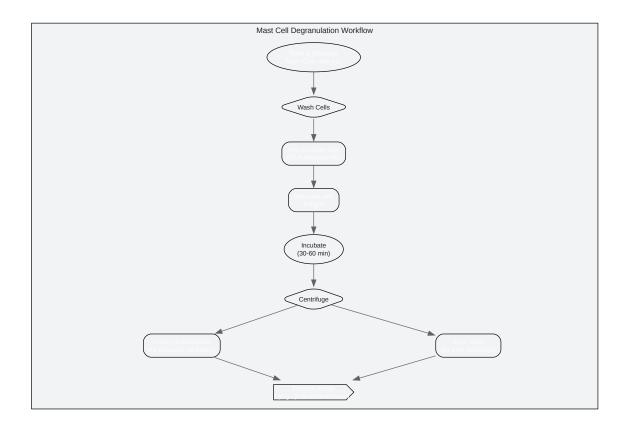
- Cell Culture and Plating:
 - Culture RBL-1 cells according to standard protocols.
 - Harvest and resuspend cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
 - Aliquot cells into a 96-well plate.
- Compound Treatment and Stimulation:
 - Add various concentrations of (R)-Azelastine Hydrochloride to the cells and pre-incubate for 15-30 minutes at 37°C.
 - Stimulate the cells by adding A23187 (final concentration \sim 1 μ M).
 - Incubate for 15-30 minutes at 37°C.
- Supernatant Collection and LTC4 Measurement:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant.
 - Measure the concentration of LTC4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for the LTC4 ELISA.
 - Calculate the concentration of LTC4 in each sample.
 - Plot the LTC4 concentration against the concentration of (R)-Azelastine Hydrochloride to determine the IC50 value.

Visualizations

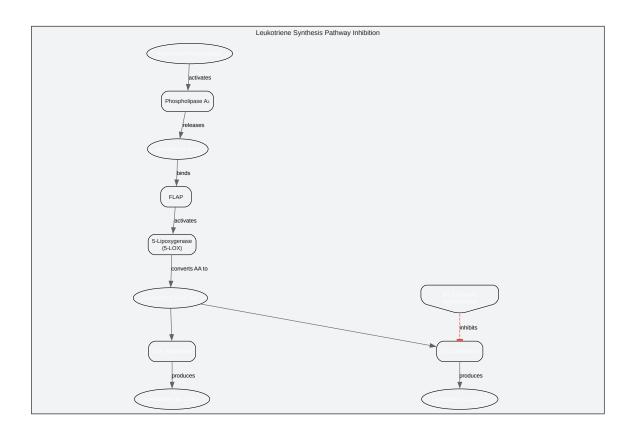












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Methodological & Application





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